N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a fluorine atom at position 5, and a propyl group at position 1 of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of an alkyne with a diazo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, fluorinating agents, and bases such as potassium carbonate or sodium hydride.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine
- **N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-butyl-1H-pyrazol-4-amine
Uniqueness
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family, characterized by its unique molecular structure and potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H18FN5 with a molecular weight of 251.30 g/mol. The compound features a fluorinated pyrazole ring, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C12H18FN5 |
Molecular Weight | 251.30 g/mol |
CAS Number | 1856056-98-8 |
Chemical Structure | Structure |
This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects, including anti-inflammatory and anticancer properties.
Target Interactions
Research indicates that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Biological Activity
Recent studies have shown that compounds similar to N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amines demonstrate significant antiproliferative effects against various cancer cell lines. For instance, related pyrazole derivatives have shown sub-micromolar antiproliferative activity against ovarian cancer cell lines with GI50 values ranging from 0.127 to 0.560 μM .
Case Studies and Research Findings
- Anticancer Activity : A study reported that similar pyrazole derivatives exhibited potent CDK2 inhibitory activity with Ki values as low as 0.005 µM, indicating strong potential for development as anticancer agents .
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF7, HepG2) revealed that certain pyrazole derivatives led to significant growth inhibition, with IC50 values indicating effective cytotoxicity without affecting normal fibroblast cells .
- Mechanistic Insights : Mechanistic studies have shown that these compounds can induce apoptosis in cancer cells by reducing phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases .
Applications
The potential applications of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amines extend beyond oncology. Their unique structure allows for further chemical modifications, which can enhance their therapeutic profiles in various diseases, including inflammatory conditions.
Properties
Molecular Formula |
C12H18FN5 |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-3-5-17-9-11(8-15-17)14-6-10-7-16-18(4-2)12(10)13/h7-9,14H,3-6H2,1-2H3 |
InChI Key |
GPCIXEYTQJTESL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=C(N(N=C2)CC)F |
Origin of Product |
United States |
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